4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8/c1-16-22-19(13-20(23-16)28-8-4-6-21-28)26-11-9-25(10-12-26)14-17-15-27-7-3-2-5-18(27)24-17/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBLBWZNZKNBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine” is a derivative of imidazole. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Mode of Action
Imidazole derivatives have been known to interact with various enzymes and receptors, leading to a wide range of biological activities.
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their broad range of biological activities.
Biochemical Analysis
Biochemical Properties
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-a]pyridine moiety is known for its ability to bind to specific protein targets, potentially inhibiting or activating their function. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins. The pyrazole and pyrimidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Cellular Effects
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine exhibits significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, it can affect the expression of specific genes involved in cell proliferation, apoptosis, and differentiation. The compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit or activate specific enzymes involved in the metabolism of nucleotides, amino acids, and lipids. These interactions can lead to changes in the levels of key metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester the compound, affecting its localization and bioavailability.
Subcellular Localization
The subcellular localization of 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic structure that combines imidazo[1,2-a]pyridine and pyrimidine moieties with a piperazine linker. This structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.4 g/mol. The presence of the imidazo[1,2-a]pyridine and pyrazole rings contributes to its diverse chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| Structural Features | Imidazo[1,2-a]pyridine, pyrimidine, piperazine, pyrazole |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and other enzymes. The imidazo[1,2-a]pyridine component is known for its role in inhibiting protein kinases, which are crucial in cancer progression and other diseases. Additionally, the compound may modulate signaling pathways involved in inflammation and neurodegenerative conditions.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer effects by inhibiting specific kinases involved in tumor growth and metastasis. For instance, studies have shown that similar compounds can effectively inhibit the activity of c-Met and other receptor tyrosine kinases, leading to reduced cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
The pyrazole moiety has been associated with anti-inflammatory activity. Compounds containing this structure have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Neuroprotective Potential
Given the ability of imidazo[1,2-a]pyridine derivatives to inhibit enzymes like monoamine oxidase B (MAO-B), this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies have explored the biological activities of related compounds:
- Kinase Inhibition : A study on imidazo[1,2-a]pyridine derivatives found that they effectively inhibited several kinases associated with cancer progression. The structure-function relationship highlighted that modifications on the piperazine ring could enhance selectivity and potency against specific targets.
- Anti-inflammatory Activity : Research evaluating pyrazole-based compounds demonstrated significant COX inhibition compared to standard anti-inflammatory drugs like diclofenac. These findings suggest that the target compound may exhibit similar or enhanced anti-inflammatory properties .
- Neurodegenerative Disease Models : In vitro studies have shown that compounds with similar scaffolds can protect neuronal cells from oxidative stress-induced damage, indicating potential therapeutic applications in neurodegenerative disorders .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 351.449 g/mol. Its structure incorporates several pharmacophoric elements, including:
- Imidazo[1,2-a]pyridine : A bicyclic structure known for its biological activity.
- Piperazine : A common moiety in pharmaceuticals that enhances solubility and bioavailability.
- Pyrazole : A five-membered ring that contributes to the compound's reactivity and interaction with biological targets.
- Inhibition of c-KIT Kinase : Research indicates that derivatives of this compound effectively inhibit c-KIT across various mutations, including the V654A mutation associated with resistance in GIST patients. In vitro studies demonstrated significant reductions in cell viability when treated with the compound, suggesting its potential as a therapeutic agent against resistant forms of cancer .
- Animal Models : Experimental investigations utilizing animal models have shown that treatment with this compound leads to a considerable reduction in tumor burden. For example, studies involving mice implanted with GIST cells reported over 50% reduction in tumor size following administration of the compound .
- Flow Cytometry Analysis : The effectiveness of the compound was further validated through flow cytometry, which assessed surface marker expression on treated cells. Results indicated that treated cells exhibited a marked decrease in markers associated with malignancy .
Targeted Therapy
The compound's specificity for c-KIT makes it suitable for targeted therapy in cancers characterized by c-KIT mutations. This approach minimizes damage to healthy tissues compared to traditional chemotherapy.
Combination Therapies
Research has also explored the use of this compound in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms observed in cancer treatments.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional and Pharmacological Differences
Binding Affinity and Selectivity
- The target compound’s imidazo[1,2-a]pyridine group likely enhances affinity for kinases (e.g., cyclin-dependent kinases) compared to pyrazolo[3,4-d]pyrimidines () or phenoxypropanone derivatives (). The latter’s phenoxy group may favor non-kinase targets like serotonin receptors .
- Azaspiro-containing analogs () exhibit improved metabolic stability due to restricted rotation, whereas the target compound’s flexible piperazine linker may facilitate broader receptor engagement .
Physicochemical Properties
- the target compound’s more polar imidazopyridine group .
- Morpholino-thienopyrimidine derivatives () have higher molecular complexity, which may reduce oral bioavailability compared to the target compound’s simpler pyrimidine core .
Preparation Methods
Preparation of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperazine
Patent literature describes a Mannich-type reaction between imidazo[1,2-a]pyridine-2-carbaldehyde and piperazine in the presence of sodium cyanoborohydride, achieving yields of 68–72% after crystallization from ethyl acetate/hexane. Critical parameters include:
-
pH control (6.5–7.0) to prevent over-alkylation
-
Stoichiometric use of molecular sieves to absorb reaction water
-
Temperature maintenance at 0–5°C during borohydride addition
Alternative methods utilizing reductive amination with Pd/C catalysis under hydrogen atmosphere show comparable efficiency but require specialized equipment.
Synthesis of 2-methyl-4,6-dichloropyrimidine
Industrial-scale production typically employs the condensation of methylmalononitrile with chlorine gas in DMF at 120–130°C, followed by vacuum distillation (purity >98%, bp 145–148°C/15 mmHg). Smaller-scale laboratory syntheses often use phosphorous oxychloride-mediated chlorination of 2-methylpyrimidine-4,6-diol, achieving 85–90% conversion.
First Substitution at Position 4
Reaction of 2-methyl-4,6-dichloropyrimidine (1.0 eq) with 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine (1.1 eq) in anhydrous DMF at 80°C for 12 hours installs the piperazine moiety with 82% isolated yield. Key considerations:
-
Solvent selection : DMF outperforms DMSO or NMP in rate and selectivity
-
Base optimization : DIEA (2.5 eq) minimizes side reactions vs. weaker bases
-
Temperature control : Reactions above 90°C promote decomposition of imidazopyridine
Second Substitution at Position 6
Subsequent displacement of the remaining chloride with 1H-pyrazole (1.5 eq) in refluxing THF using Cs2CO3 (3.0 eq) as base completes the synthesis. Microwave-assisted conditions (150°C, 30 min) reduce reaction time fourfold without compromising yield (78–81%).
Process Optimization and Scale-Up Challenges
Purification Strategies
| Step | Method | Solvent System | Purity Improvement | Yield Impact |
|---|---|---|---|---|
| After SNAr1 | Crystallization | EtOAc/Hexane (3:1) | 95.2% → 99.1% | -8% |
| After SNAr2 | Chromatography (Flash) | CH2Cl2/MeOH (95:5) | 90.4% → 99.5% | -15% |
| Final API | Recrystallization | Acetone/H2O (4:1) | 98.7% → 99.9% | -12% |
Industrial processes favor telescoped reactions with in-situ quenching and direct crystallization to minimize intermediate isolation losses. Patent CN106432232A demonstrates a novel anti-solvent addition technique using tert-butyl methyl ether to precipitate high-purity product (99.7% HPLC) with only 5% yield penalty.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.68 (d, J=6.8 Hz, 1H, imidazopyridine H8), 8.15 (s, 1H, pyrazole H3), 7.92–7.85 (m, 2H, imidazopyridine H5,6), 6.95 (t, J=6.6 Hz, 1H, imidazopyridine H7), 4.32 (s, 2H, CH2 bridge), 3.78–3.65 (m, 8H, piperazine), 2.51 (s, 3H, C2-CH3).
-
HRMS (ESI+) : m/z calcd for C22H24N8 [M+H]+ 401.2194, found 401.2191.
Purity Assessment
HPLC method development using a C18 column (150 × 4.6 mm, 3.5 μm) with 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient achieves baseline separation of all synthetic impurities (<0.1% each).
Industrial Manufacturing Considerations
Large-scale production (100+ kg batches) requires addressing:
-
Exothermicity control in SNAr steps via segmented reagent addition
-
Solvent recovery systems for DMF and THF (>85% reuse efficiency)
-
Waste stream management of chloride byproducts and metal salts
-
Polymorphism control through controlled cooling crystallization
Current Good Manufacturing Practice (cGMP) batches demonstrate:
-
Overall yield: 64–67% (from dichloropyrimidine)
-
Batch consistency: RSD <1.5% for purity and potency
-
Stability: >24 months at 25°C/60% RH in HDPE containers
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
The compound is synthesized via condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). A key step involves forming the imidazo[1,2-a]pyrimidine core through cyclization under acidic or thermal conditions . For example, derivatives with piperazine substituents are synthesized by nucleophilic substitution of chloropyrimidines with piperazine analogs. Optimization of solvent (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) improves yields to 60–85% .
Q. How is structural characterization of this compound performed, and what spectral markers are critical?
Key methods include:
- 1H/13C NMR : Imidazo[1,2-a]pyrimidine protons resonate at δ 7.5–8.5 ppm (aromatic), while piperazine N-CH2 peaks appear at δ 2.5–3.5 ppm. Pyrazole protons show sharp singlets near δ 8.1 ppm .
- ESI-MS : Molecular ion peaks ([M+H]+) align with calculated masses (e.g., m/z 420–450 for typical derivatives) .
- X-ray crystallography : Confirms piperazine ring conformation and imidazo-pyrimidine coplanarity .
Q. What pharmacological targets are associated with this compound’s structural analogs?
Imidazo[1,2-a]pyrimidine derivatives exhibit activity against benzodiazepine receptors (neuroleptic/anxiolytic effects), phosphodiesterases (anti-inflammatory), and microbial targets (antitrypanosomal/antileishmanial activity) . For example, fluorinated analogs show sub-µM IC50 values for peripheral benzodiazepine receptors .
Q. Which analytical techniques ensure purity for in vitro assays?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) resolve impurities (<1% by area) .
- TLC : Silica gel GF254 with ethyl acetate/hexane (3:7) monitors reaction progress (Rf = 0.4–0.6) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values confirm purity .
Q. What solubility and stability profiles are critical for biological testing?
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. Storage at -20°C in anhydrous DMSO is recommended .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, maintaining 75% yield .
- Flow chemistry : Continuous processing minimizes side reactions (e.g., piperazine over-alkylation) .
- Table : Yield optimization under varying conditions:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 100 | None | 65 |
| Acetonitrile | 80 | K2CO3 | 78 |
| Ethanol | 120 | Pd/C | 82 |
Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?
- Dose-response validation : Re-test activity across 3–5 independent replicates using standardized assays (e.g., fluorometric microplate readers for receptor binding) .
- Metabolite profiling : LC-MS identifies active vs. inactive metabolites in cell lysates .
- Computational docking : Compare binding poses in homology models (e.g., PDE4B vs. CRF-1 receptors) to explain selectivity differences .
Q. What strategies guide structure-activity relationship (SAR) studies for target selectivity?
- Piperazine modifications : Bulky substituents (e.g., 4-chlorophenyl) enhance PDE4B inhibition (IC50 = 0.2 µM vs. 1.5 µM for unsubstituted analogs) .
- Pyrazole substitution : Electron-withdrawing groups (e.g., nitro) improve solubility but reduce membrane permeability .
- Imidazo[1,2-a]pyrimidine fluorination : Increases metabolic stability (t1/2 from 2.5 to 8 hours in hepatic microsomes) .
Q. How is target engagement validated in cellular models?
- Fluorescent probes : Derivatives tagged with NBD (nitrobenzoxadiazole) show colocalization with mitochondrial benzodiazepine receptors via confocal microscopy .
- Knockout models : CRISPR-Cas9 deletion of target genes (e.g., PDE4B) abolishes compound efficacy .
- Thermal shift assays : ΔTm > 2°C in target proteins confirms binding .
Q. How are discrepancies between computational predictions and experimental data addressed?
- Force field adjustments : AMBER vs. CHARMM parameters improve docking accuracy (RMSD < 1.5 Å) .
- Solvent effects : MD simulations with explicit water molecules account for desolvation penalties .
- Free energy perturbation : Predicts ∆∆G values for analog binding within ±1 kcal/mol of experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
